molecular formula C6H4N2OS B1497365 thieno[3,4-d]pyrimidin-4(3H)-one CAS No. 53826-73-6

thieno[3,4-d]pyrimidin-4(3H)-one

Cat. No. B1497365
Key on ui cas rn: 53826-73-6
M. Wt: 152.18 g/mol
InChI Key: UIZSORGUVRFSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06432964B1

Procedure details

A stirred mixture of methyl 4-formamido-3-thenoate (see below) (3.39 g) and ammonium formate (3,4 g) in formamide (5 ml) was heated at 140° C. for 7 hours. On cooling, the mixture was poured into water, and the mixture filtered to give a solid which was washed with water followed by light petroleum (b.p. 60-80° C.) and air dried to give the title product, m.p. 275-278° C.
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4]1[C:5]([C:9]([O:11]C)=O)=[CH:6][S:7][CH:8]=1)=O.C([O-])=O.[NH4+:16].O>C(N)=O>[N:3]1[C:4]2=[CH:8][S:7][CH:6]=[C:5]2[C:9](=[O:11])[NH:16][CH:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.39 g
Type
reactant
Smiles
C(=O)NC=1C(=CSC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
to give a solid which
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CNC(C=2C1=CSC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.